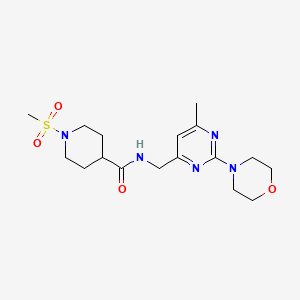
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H27N5O4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a morpholinopyrimidine moiety and a piperidine ring, which are known to impart various biological activities. The molecular formula is C15H20N4O4S, with a molecular weight of approximately 356.42 g/mol.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
- Antibacterial Activity : Studies have demonstrated that related compounds possess significant antibacterial properties against a range of pathogens, including Salmonella typhi and Staphylococcus aureus. .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity, possibly through the induction of apoptosis in tumor cells or inhibition of tumor growth pathways .
Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Salmonella typhi | 12.5 µg/mL |
| 2 | Staphylococcus aureus | 25 µg/mL |
| 3 | Escherichia coli | 50 µg/mL |
The above table summarizes the antibacterial activity observed in related compounds, indicating that modifications to the piperidine structure can enhance efficacy against specific bacterial strains.
Enzyme Inhibition
The enzyme inhibition profile shows that the compound exhibits strong inhibitory effects on AChE with IC50 values ranging from 0.5 to 5 µM depending on the structural modifications made to the piperidine ring .
Case Studies
Case Study 1 : A study conducted by Aziz-ur-Rehman et al. evaluated various piperidine derivatives for their antibacterial and enzyme inhibitory activities. The results indicated that compounds with methylsulfonyl groups showed enhanced activity against E. coli and S. aureus, suggesting that this functional group may play a critical role in enhancing biological activity .
Case Study 2 : In a clinical trial assessing the cytotoxic effects of morpholine-based compounds on cancer cell lines, this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Propriétés
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-13-11-15(20-17(19-13)21-7-9-26-10-8-21)12-18-16(23)14-3-5-22(6-4-14)27(2,24)25/h11,14H,3-10,12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOFAIANSNJMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














